1,4-双((2-甲基-1H-咪唑-1-基)甲基)苯

描述

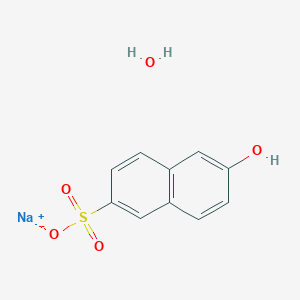

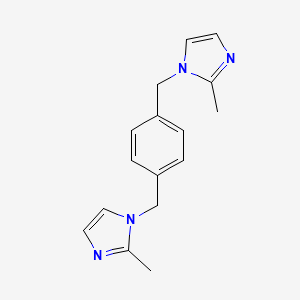

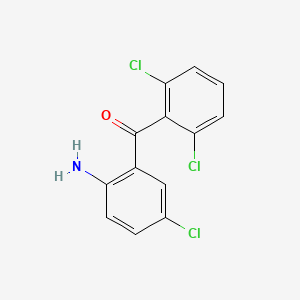

1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, also known as 1,4-bmimb, is a chemical compound with the formula C14H14N4 . It is used in the synthesis of functional coordination polymers (CPs) due to its flexibility and unpredictable conformation .

Synthesis Analysis

The synthesis of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene involves the reaction of benzene dicarboxylic acid with 1-methylimidazole under alkaline conditions . It has also been used in the synthesis of novel coordination polymers through self-assembly of mixed ligands with transition metal ions under solvothermal conditions .Molecular Structure Analysis

The molecular structure of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene is characterized by two imidazole rings attached to a benzene ring via methylene bridges . The flexibility of this ligand allows it to adopt various conformations, leading to a wide range of structurally diverse coordination polymers .Chemical Reactions Analysis

1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene has been used as a ligand in the synthesis of coordination polymers. Its coordination behavior with transition metal ions like Cu(II), Cd(II), and Ag(I) has resulted in a variety of structurally diverse and functionally intriguing coordination polymers .Physical And Chemical Properties Analysis

1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene has a molecular weight of 238.29. It is a solid at room temperature with a predicted density of 1.17±0.1 g/cm3. The melting point is between 130.0 to 134.0 °C, and the predicted boiling point is 487.0±25.0 °C .科学研究应用

Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of new NiII and ZnII metal-organic frameworks (MOFs). These MOFs have been characterized by single-crystal X-ray diffraction, IR and UV-Vis spectroscopy, powder X-ray diffraction, and thermogravimetric and photoluminescence analyses .

Luminescence Sensing Properties

The synthesized MOFs exhibit luminescence sensing properties. For instance, the ZnII MOF displays highly selective sensing toward Fe3+ and Cr2O72- ions in aqueous solution .

Coordination Polymers

Three novel coordination polymers have been synthesized using this compound with Zn(II) and Cu(II) under solvothermal conditions. These polymers have been characterized by means of single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra and UV-vis absorption spectra .

Therapeutic Potential

Imidazole-based compounds, including this one, have a broad range of potential applications as medicinal drugs, agrochemicals, human-made materials, artificial acceptors, supramolecular ligands, biomimetic catalysts, and more .

Complexes with Multidentate N-Heterocyclic Ligands

Complexes based on multidentate N-heterocyclic ligands involving imidazole have attracted attention due to their intriguing molecular topologies and potential applications in ion exchange, magnetism, catalysis and biomedicine .

Drug Development

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

作用机制

Target of Action

It is commonly used as a ligand in coordination compounds and coordination polymer materials . Therefore, its targets could be the metal ions in these compounds.

Mode of Action

The compound interacts with its targets through coordination bonds. The imidazole groups in the compound can act as bidentate ligands, binding to the metal ions in the coordination compounds . This interaction can lead to the formation of complex structures, such as coordination polymers .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific coordination compounds in which it is incorporated. For instance, in coordination polymers, it can contribute to the overall stability, porosity, and other properties of the material .

Action Environment

Environmental factors such as temperature, pH, and the presence of other ions can influence the compound’s action, efficacy, and stability . For example, its solubility and stability can be affected by the pH of the environment .

未来方向

The supramolecular chemistry of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene is a subject of ongoing research. Its ability to form a wide range of structurally diverse coordination polymers makes it a promising candidate for the development of functional materials. Future research will likely focus on exploring its potential applications in areas such as luminescence, catalysis, magnetism, drug delivery, gas adsorption, and separation .

属性

IUPAC Name |

2-methyl-1-[[4-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-13-17-7-9-19(13)11-15-3-5-16(6-4-15)12-20-10-8-18-14(20)2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDWZOFWBUXBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)CN3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40837998 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82410-79-5 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene in coordination polymer synthesis?

A1: 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene functions as a bridging ligand in the formation of coordination polymers. [, , ] Its structure, featuring two imidazole rings connected by a flexible benzene linker, allows it to coordinate to metal centers through the nitrogen atoms in the imidazole rings. This bridging ability enables the construction of diverse architectures, including 1D chains, 2D sheets, and 3D frameworks. [, , , ]

Q2: How does the choice of carboxylate ligands impact the structures of coordination polymers formed with 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene?

A2: Research shows that using different carboxylate ligands alongside 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene leads to diverse coordination polymer structures. For example, combining it with phenylacetic acid yielded a Z-shaped chain, while pyridine-2,6-dicarboxylic acid resulted in a single chain structure. [] The size, shape, and coordination preferences of the carboxylate ligand influence the overall geometry and dimensionality of the resulting framework. [, , ]

Q3: Have any interesting properties been observed in coordination polymers containing 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene?

A3: Yes, studies have shown that incorporating 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene can impart desirable properties to coordination polymers. For instance, a zinc-based coordination polymer exhibited luminescence, which could be potentially useful for sensing applications. [] Another study demonstrated the selective sensing of Fe3+ and Cr2O72- ions in an aqueous solution using a zinc-glutarate framework incorporating the compound. []

Q4: What characterization techniques are commonly employed to study coordination polymers containing 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene?

A4: Researchers commonly use a combination of techniques to characterize these coordination polymers. Single-crystal X-ray diffraction is crucial for determining the precise arrangement of atoms within the crystal structure. [, , , ] Other techniques include powder X-ray diffraction to confirm phase purity, infrared spectroscopy to identify functional groups and coordination modes, and thermogravimetric analysis to assess thermal stability. [, , , ] Additionally, UV-Vis absorption and fluorescence spectroscopy can be employed to investigate optical properties. [, ]

Q5: Are there any potential applications for coordination polymers synthesized with 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene?

A5: The unique properties observed in these coordination polymers suggest potential applications in various fields. Their luminescent properties make them promising candidates for sensors, particularly for detecting specific ions or molecules. [, ] Additionally, their porous nature and tunable structures could be explored for gas storage, separation, and catalysis. [] Further research is needed to fully understand and exploit their potential in these areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)

![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)

![methyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B3331337.png)

![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)

![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)